2-((7-(4-methoxyphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide
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Description
Scientific Research Applications
The compound 2-((7-(4-methoxyphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide has several potential applications in scientific research due to its structural features and biological activity. Here is a comprehensive analysis of six unique applications:
Inhibitor of Blood Coagulation Factor Xa
This compound is structurally similar to apixaban , a potent inhibitor of blood coagulation factor Xa . It could potentially be used in the development of new anticoagulant drugs that are orally bioavailable and have a high degree of potency and selectivity.
Synthesis of Functionalized Pyridines and Pyrimidines
The compound’s pyrimidine moiety can be utilized in multicomponent reactions involving hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation to synthesize functionalized pyridines and pyrimidines . This application is significant for creating diverse heterocyclic compounds with potential pharmacological activities.
Development of Organic Radical Materials
Compounds with a methoxyphenyl group, like the one present in this molecule, have been studied for their potential in forming organic radical materials . These materials are of interest for their magnetic properties and could be used in the development of organic electronics or spintronic devices.
properties
IUPAC Name |
2-[[7-(4-methoxyphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2S2/c1-25-12-4-2-11(3-5-12)13-8-20-16-15(13)21-10-22-17(16)27-9-14(24)23-18-19-6-7-26-18/h2-8,10,20H,9H2,1H3,(H,19,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOMSDAAIDDHCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CNC3=C2N=CN=C3SCC(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((7-(4-methoxyphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide |
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